molecular formula C9H6N4 B12619542 3H-Imidazo[4,5-H][1,6]naphthyridine CAS No. 958644-69-4

3H-Imidazo[4,5-H][1,6]naphthyridine

Katalognummer: B12619542
CAS-Nummer: 958644-69-4
Molekulargewicht: 170.17 g/mol
InChI-Schlüssel: QARPSACFBPMZGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-Imidazo[4,5-H][1,6]naphthyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural framework and potential biological activities. This compound is characterized by a fused ring system that includes an imidazole ring and a naphthyridine ring, making it a versatile scaffold for drug design and development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo[4,5-H][1,6]naphthyridine typically involves the incorporation of a cyclic urea pharmacophore into the 1,6-naphthyridine framework. This is achieved through conformationally constraining the 7,8-positions of the naphthyridine ring . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired tricyclic core structure.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3H-Imidazo[4,5-H][1,6]naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Wissenschaftliche Forschungsanwendungen

3H-Imidazo[4,5-H][1,6]naphthyridine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3H-Imidazo[4,5-H][1,6]naphthyridine involves its interaction with specific molecular targets, such as c-Met kinase. By binding to the active site of the enzyme, the compound inhibits its activity, leading to reduced phosphorylation and subsequent inhibition of cell proliferation. This mechanism is particularly relevant in the context of cancer therapy, where c-Met kinase plays a crucial role in tumor growth and metastasis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3H-Imidazo[4,5-H][1,6]naphthyridine stands out due to its unique tricyclic structure, which provides a versatile platform for the development of new therapeutic agents. Its ability to inhibit c-Met kinase with high potency makes it a valuable compound in the field of cancer research .

Eigenschaften

CAS-Nummer

958644-69-4

Molekularformel

C9H6N4

Molekulargewicht

170.17 g/mol

IUPAC-Name

9H-imidazo[4,5-h][1,6]naphthyridine

InChI

InChI=1S/C9H6N4/c1-2-6-4-11-9-8(12-5-13-9)7(6)10-3-1/h1-5,10H

InChI-Schlüssel

QARPSACFBPMZGC-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC2=C3C(=NC=N3)N=CC2=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.